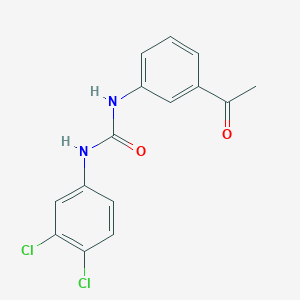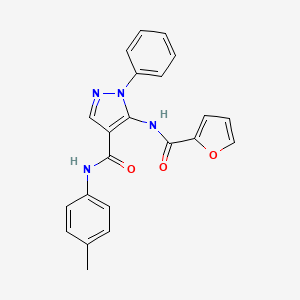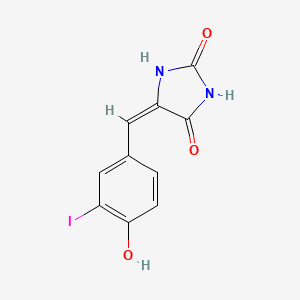![molecular formula C17H18N4O3 B5556455 methyl 4-[2-(4,5,6,7-tetrahydro-1H-indazol-3-ylcarbonyl)carbonohydrazonoyl]benzoate](/img/structure/B5556455.png)
methyl 4-[2-(4,5,6,7-tetrahydro-1H-indazol-3-ylcarbonyl)carbonohydrazonoyl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds typically involves complex reactions including condensation and cyclization processes. For example, a related compound, methyl 4-((E)-2-{3-[(3-{(E)-2-[4-(methoxycarbonyl)phenyl]-1-diazenyl}-5,5-dimethylhexahydro-1-pyrimidinyl)methyl]-5,5-dimethylhexahydro-1-pyrimidinyl}-1-diazenyl) benzoate, was synthesized using a reaction of formaldehyde, 2,2-dimethyl-1,3-propanediamine, and p-methoxycarbonylbenzenediazonium chloride, showcasing the complex nature of these syntheses (Moser, Bertolasi, & Vaughan, 2005).
Molecular Structure Analysis
The molecular structure of these compounds often features intricate arrangements, as seen in the crystal structure analysis conducted through single-crystal X-ray diffraction. This method revealed issues like disorder within the methoxycarbonyl group and highlighted the importance of conjugations within the triazene moieties, as well as the chair conformation of the hexahydropyrimidine rings, demonstrating the molecular complexity (Moser, Bertolasi, & Vaughan, 2005).
Chemical Reactions and Properties
Chemical reactions involving these compounds can be diverse, including the formation of hydrogen-bonded sheets and chains, which is indicative of their potential for forming complex molecular assemblies. For instance, different isomeric forms of methyl benzoate derivatives exhibit varied hydrogen bonding patterns, showcasing the versatility of these compounds in forming different molecular structures (Portilla et al., 2007).
Physical Properties Analysis
The physical properties, including crystal packing and van der Waals interactions, of such compounds have been a subject of study, providing insights into their stability and behavior in solid state. For example, the analysis of related compounds highlights the role of simple van der Waals interactions in determining crystal packing, emphasizing the impact of molecular structure on physical properties (Moser, Bertolasi, & Vaughan, 2005).
Chemical Properties Analysis
The chemical properties of methyl 4-[2-(4,5,6,7-tetrahydro-1H-indazol-3-ylcarbonyl)carbonohydrazonoyl]benzoate and its derivatives, including reactivity and interaction with other molecules, are crucial for understanding their potential applications. Research into related compounds has explored aspects such as tubulin polymerization inhibition, showcasing the biological relevance of these chemical entities (Minegishi et al., 2015).
Scientific Research Applications
Antibacterial Properties
Research has demonstrated that derivatives of benzoyldithiocarbazic acid, which share a similar structural motif with the compound , exhibit notable antibacterial properties. The substitution of the aromatic ring significantly influences biological activity against tested bacterial strains, highlighting the potential for developing new antibacterial agents (Szczesio, Korona-Głowniak, & Gobis, 2018).
Antiproliferative Activities
A study focused on the synthesis of derivatives starting with mono-methyl isophthalate, leading to compounds with promising antiproliferative activity toward various cancer cells. This work underscores the compound's utility in cancer research, especially in identifying new lead compounds for further investigation (郭瓊文, 2006).
Liquid-Crystalline Phase
In the domain of materials science, derivatives based on the AB3 building block, including methyl 3,4,5-trishydroxybenzoate, were synthesized and characterized for their ability to form a novel thermotropic cubic liquid-crystalline phase. Such materials could have applications in advanced technologies and materials engineering (Balagurusamy, Ungar, Percec, & Johansson, 1997).
Tubulin Polymerization Inhibition
A specific indenopyrazole compound was synthesized and identified as a tubulin polymerization inhibitor, which exhibits antiproliferative activity toward human cancer cells without impacting antimicrobial and antimalarial activities. This highlights the compound's role in cancer treatment research, particularly in exploring new chemotherapy agents (Minegishi, Futamura, Fukashiro, Muroi, Kawatani, Osada, & Nakamura, 2015).
Crystal Engineering
The compound's crystal structure has been analyzed, offering insights into molecular orientations and interactions. Such studies are essential in crystal engineering, where understanding molecular packing can lead to the design of materials with desired physical properties (Little, Jenkins, & Vaughan, 2008).
properties
IUPAC Name |
methyl 4-[(E)-(4,5,6,7-tetrahydro-1H-indazole-3-carbonylhydrazinylidene)methyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3/c1-24-17(23)12-8-6-11(7-9-12)10-18-21-16(22)15-13-4-2-3-5-14(13)19-20-15/h6-10H,2-5H2,1H3,(H,19,20)(H,21,22)/b18-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXXNPNDBZOXMOF-VCHYOVAHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=NNC(=O)C2=NNC3=C2CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=N/NC(=O)C2=NNC3=C2CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(2-methylphenyl)-4-{[(5-methyl-2-thienyl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5556381.png)

![2-[4-(2-furoyl)-1-piperazinyl]-7-(2-phenylvinyl)-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5556406.png)
![N-{2-[2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}isonicotinamide dihydrochloride](/img/structure/B5556418.png)
![N-{[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]methyl}-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5556426.png)
methanone](/img/structure/B5556433.png)



![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-propylacetamide](/img/structure/B5556476.png)
![N,N-dimethyl-2-phenyl-2-[(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)amino]acetamide](/img/structure/B5556482.png)
![3-(5-{3-[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B5556489.png)
![2-{[(4-fluoro-1-naphthyl)methyl]thio}-1H-benzimidazole](/img/structure/B5556496.png)